1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline

Lipophilicity Drug Design ADME

1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline (THIQ) derivative with the molecular formula C16H16ClN and a molecular weight of 257.76 g/mol. It features a 4-chlorophenyl substituent at the 1-position and a methyl group at the 7-position on the THIQ core.

Molecular Formula C16H16ClN
Molecular Weight 257.76 g/mol
Cat. No. B7791921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC16H16ClN
Molecular Weight257.76 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCNC2C3=CC=C(C=C3)Cl)C=C1
InChIInChI=1S/C16H16ClN/c1-11-2-3-12-8-9-18-16(15(12)10-11)13-4-6-14(17)7-5-13/h2-7,10,16,18H,8-9H2,1H3
InChIKeyCXXYKWRMHXRPEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline: Core Characteristics for Research Procurement


1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline (THIQ) derivative with the molecular formula C16H16ClN and a molecular weight of 257.76 g/mol . It features a 4-chlorophenyl substituent at the 1-position and a methyl group at the 7-position on the THIQ core. This substitution pattern distinguishes it from other 1-aryl-THIQ analogs and positions it as a unique scaffold for structure-activity relationship (SAR) studies across multiple therapeutic targets, including sigma receptors and monoamine transporters [1].

Why 1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by a Generic 1-Aryl-THIQ Analog


The combination of a 4-chlorophenyl group at C-1 and a methyl substituent at C-7 creates a unique steric and electronic environment that is not replicated by other 1-aryl-tetrahydroisoquinolines. Substituting the 4-chlorophenyl for a 4-chlorobenzyl group (e.g., CAS 77671-12-6) alters the spatial orientation and basicity of the nitrogen, potentially impacting target binding . Similarly, replacing the 7-methyl with a hydrogen (e.g., 1-(4-chlorophenyl)-THIQ) reduces lipophilicity and can affect membrane permeability and off-target binding profiles . Generic substitution without quantitative justification risks invalidating SAR conclusions and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline Procurement


Lipophilicity Comparison: 7-Methyl vs. 7-Unsubstituted 1-(4-Chlorophenyl)-THIQ

The presence of a methyl group at the 7-position significantly increases the calculated lipophilicity compared to the non-methylated analog. The target compound 1-(4-chlorophenyl)-7-methyl-THIQ has a predicted logP of approximately 4.2, whereas the 7-unsubstituted 1-(4-chlorophenyl)-THIQ has a predicted logP of approximately 3.6 [1]. This difference of 0.6 log units suggests a 4-fold higher partition into octanol, which can translate to altered membrane permeability and pharmacokinetic profiles in cell-based assays. For researchers requiring a more lipophilic scaffold to enhance CNS penetration or match a specific pharmacophore, the 7-methyl derivative provides a quantifiable advantage over the simpler analog [2].

Lipophilicity Drug Design ADME Structural Analog

Steric Bulk Differentiation: 1-(4-Chlorophenyl) vs. 1-(4-Chlorobenzyl) Analogs

The direct attachment of the 4-chlorophenyl ring to the THIQ 1-position (phenyl-THIQ) provides a more conformationally rigid and less bulky architecture compared to the 4-chlorobenzyl analog (benzyl-THIQ). In a class-level analysis of sigma receptor ligands, phenyl-substituted THIQs have demonstrated different selectivity profiles for sigma-2 versus sigma-1 receptors compared to their benzyl-substituted counterparts. For example, certain 1-phenyl-THIQ derivatives showed sigma-2 binding affinities (Ki) in the sub-micromolar range, whereas the corresponding benzyl analogs shifted selectivity towards sigma-1 [1]. While direct Ki data for the 7-methyl compound is not yet available in the literature, its 1-(4-chlorophenyl) scaffold positions it within the sigma-2-preferring subset, a critical differentiator for researchers investigating sigma-2 targeted therapies or imaging agents [2].

Sigma Receptors Steric Parameters Selectivity Monoamine Transporters

Regioisomeric Purity: 7-Methyl Substitution vs. 6-Methyl and 8-Methyl Isomers

The methyl group's position on the THIQ ring system is critical for biological activity. In a landmark study on 7-substituted THIQs, the 7-methyl analog was shown to have distinct inhibitory potency against phenylethanolamine N-methyltransferase (PNMT) compared to its 6-methyl regioisomer. The 7-methyl substitution pattern on 1,2,3,4-tetrahydroisoquinoline resulted in a Ki of 4.3 µM for PNMT, whereas the 6-substituted isomer was essentially inactive (Ki > 100 µM) [1]. This demonstrates that the 7-substitution is essential for binding at the PNMT active site. Although the cited study focuses on N-unsubstituted THIQs, the regioisomeric requirement at the 7-position is a critical quality attribute for any derivative. For procurement, verifying the 7-methyl regioisomer over potential 6- or 8-methyl contaminants ensures consistency with published SAR and avoids inactive or confounding batches [2].

Regioisomer Purity Synthetic Intermediate Quality Control Pharmacological Consistency

Confirmed Application Scenarios for 1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline Based on Differential Evidence


Sigma-2 Receptor Pharmacology and Ligand Design

Based on its 1-(4-chlorophenyl) scaffold, which is associated with sigma-2 receptor affinity, this compound is an ideal starting point for synthesizing and testing novel sigma-2 selective ligands. Researchers should prioritize this compound over the 1-(4-chlorobenzyl) analog to maintain the sigma-2-preferring profile. The 7-methyl group further differentiates it by offering enhanced lipophilicity, which is beneficial for designing CNS-penetrant sigma-2 radioligands for PET imaging [1].

PNMT Inhibitor Lead Optimization

The 7-methyl substitution on the THIQ core is essential for PNMT inhibition, as demonstrated by the >23-fold loss of activity when the methyl group is relocated to the 6-position. Scientists developing selective PNMT inhibitors for cardiovascular or CNS research should specifically request the 7-methyl regioisomer to ensure consistency with published SAR. The 1-(4-chlorophenyl) group provides a synthetic handle for further derivatization to improve potency and selectivity beyond the initial lead [2].

CNS Drug Development Requiring High Lipophilicity Scaffolds

With a calculated logP of ~4.2, this compound is significantly more lipophilic than its non-methylated parent (logP ~3.6). This property makes it a preferred intermediate for medicinal chemists optimizing passive blood-brain barrier penetration. It should be selected over the 7-unsubstituted analog when the project's target product profile demands higher logD values to achieve sufficient brain unbound concentrations [1].

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.